molecular formula C21H22FN5O B2693961 2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one CAS No. 477859-05-5

2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Cat. No. B2693961
CAS RN: 477859-05-5
M. Wt: 379.439
InChI Key: OLEWTSSNUFPUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C21H22FN5O and its molecular weight is 379.439. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activity and Antagonistic Properties

One study delved into the pharmacological activity of a closely related compound, focusing on its potent and selective α1‐adrenoceptor antagonist properties. The research demonstrated its efficacy in rat isolated thoracic aorta and pressor responses in spontaneously hypertensive rats, suggesting potential applications in hypertension management (Yen et al., 1996).

Antitumor and Antimicrobial Applications

Another significant area of research is the compound's antitumor and antimicrobial potential. For instance, derivatives with piperazine, piperidine, and morpholine moieties showed promising activity against a wide range of cancer lines, indicating potential as novel antitumor agents. Specifically, certain derivatives exhibited highly selective cytotoxic effects against human lung adenocarcinoma cells, highlighting their potential in cancer therapy (Mamedov et al., 2022).

Anti-Inflammatory and Immunomodulatory Effects

Further studies have explored the compound's structure-activity relationships, revealing dual-acting properties with inhibitory activities toward both TNF-α production and T cell proliferation. These findings suggest potential applications in anti-inflammatory therapies and immunomodulation (Tobe et al., 2003).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of related quinazoline derivatives has contributed to a deeper understanding of their chemical properties and potential therapeutic applications. For example, the synthesis of amide derivatives of quinolone and their antimicrobial studies have expanded the scope of potential applications for these compounds, particularly in addressing bacterial infections (Patel et al., 2007).

properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-17-6-2-4-8-19(17)26-11-9-25(10-12-26)13-15-14-27-20(23-15)16-5-1-3-7-18(16)24-21(27)28/h1-8,15,23H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARNURPXGCSRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2-fluorophenyl)piperazino]methyl}-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

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